Bis(metil éter) de raloxifeno

Descripción general

Descripción

It is an intermediate in the synthesis of Raloxifene, a drug primarily used for the prevention and treatment of osteoporosis in postmenopausal women . Raloxifene Bismethyl Ether exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.

Aplicaciones Científicas De Investigación

Raloxifene Bismethyl Ether has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other SERMs and related compounds.

Biology: Studied for its interactions with estrogen receptors and its effects on cellular pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as osteoporosis and breast cancer.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

Mecanismo De Acción

Target of Action

Raloxifene Bismethyl Ether is a metabolite of Raloxifene . Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Therefore, the primary targets of Raloxifene Bismethyl Ether are likely to be the estrogen receptors, similar to its parent compound, Raloxifene.

Mode of Action

Raloxifene Bismethyl Ether is an estrogen receptor inactive compound on which both hydroxyl groups are absent

Biochemical Pathways

Raloxifene has been shown to have tissue-specific effects distinct from estradiol , suggesting it may affect multiple biochemical pathways related to bone health, lipid metabolism, and blood coagulation

Pharmacokinetics

Raloxifene, its parent compound, is known to have a bioavailability of 2% , and is metabolized in the liver and intestines . . The ADME properties of Raloxifene Bismethyl Ether and their impact on bioavailability would need further investigation.

Result of Action

As it is an inactive compound with respect to estrogen receptor activity

Análisis Bioquímico

Cellular Effects

Raloxifene, its parent compound, has been shown to have significant effects on various types of cells and cellular processes . It would be interesting to investigate if Raloxifene Bismethyl Ether shares similar cellular effects.

Molecular Mechanism

Raloxifene, the parent compound, acts as a selective estrogen receptor modulator, exerting its effects at the molecular level through binding interactions with estrogen receptors .

Dosage Effects in Animal Models

The effects of Raloxifene Bismethyl Ether at different dosages in animal models have not been reported. Raloxifene, its parent compound, has been studied in animal models .

Metabolic Pathways

Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Bismethyl Ether involves multiple steps, starting from the appropriate benzo[b]thiophene derivatives. The key steps include:

Methoxylation: Introduction of methoxy groups to the benzo[b]thiophene core.

Etherification: Formation of the ether linkage between the benzo[b]thiophene and the phenyl ring.

Piperidinylation: Attachment of the piperidinyl group to the phenyl ring.

Industrial Production Methods: Industrial production of Raloxifene Bismethyl Ether typically involves large-scale organic synthesis techniques. The process includes:

Batch Reactors: Utilized for controlled reaction conditions.

Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Types of Reactions:

Oxidation: Raloxifene Bismethyl Ether can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Various substituted phenyl derivatives.

Comparación Con Compuestos Similares

Raloxifene Bismethyl Ether is unique due to its specific structural modifications, which confer distinct pharmacological properties. Similar compounds include:

Raloxifene: The parent compound, used for osteoporosis treatment.

Tamoxifen: Another SERM, primarily used for breast cancer treatment.

Arzoxifene: A newer SERM with improved efficacy and safety profile.

Bazedoxifene: A SERM used for osteoporosis and menopausal symptoms

Raloxifene Bismethyl Ether stands out due to its specific binding affinity and tissue-selective actions, making it a valuable compound in both research and therapeutic contexts.

Actividad Biológica

Raloxifene Bismethyl Ether is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the treatment of osteoporosis and breast cancer. This article explores the biological activity of Raloxifene Bismethyl Ether, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Raloxifene Bismethyl Ether is characterized by its structural modifications compared to Raloxifene. The absence of hydroxyl groups in its structure renders it an inactive compound concerning estrogen receptor activity. This modification impacts its biological interactions and efficacy.

| Property | Raloxifene | Raloxifene Bismethyl Ether |

|---|---|---|

| Molecular Formula | CHNO | CHN |

| Estrogen Receptor Activity | Active | Inactive |

| Solubility | Poor in water | Soluble in DMF, DMSO, Methanol |

Estrogen Receptor Modulation

Raloxifene functions as a mixed agonist/antagonist at estrogen receptors (ERs), particularly ERα and ERβ. In contrast, Raloxifene Bismethyl Ether does not exhibit this activity due to its structural alterations. Research indicates that the biological activity of Raloxifene is mediated through both genomic and nongenomic pathways, affecting gene expression and cellular signaling.

- Genomic Pathways : Binding to ERs leads to modulation of transcriptional activity related to cell proliferation and apoptosis.

- Nongenomic Pathways : Interactions with membrane-bound estrogen receptors influence cellular processes such as calcium signaling and mitochondrial function.

Anticancer Effects

Studies have shown that Raloxifene can induce apoptosis in cancer cells, particularly in estrogen receptor-negative breast cancer cells through aryl hydrocarbon receptor (AhR) pathways. Although Raloxifene Bismethyl Ether lacks direct estrogenic activity, understanding the mechanisms of its parent compound provides insights into potential indirect effects on cancer biology.

- Case Study : A study indicated that Raloxifene analogs could promote AhR-mediated apoptosis in various cancer cell lines, suggesting that modifications to the structure could lead to new therapeutic avenues for targeting cancer without traditional estrogenic effects .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of Raloxifene in models of brain injury, including traumatic brain injury (TBI) and neurodegenerative diseases. These effects are attributed to the modulation of inflammatory responses and myelin preservation.

- Case Study : In a model of experimental autoimmune encephalomyelitis (EAE), Raloxifene was shown to reduce inflammatory cytokines and improve myelin basic protein levels, indicating potential therapeutic roles in multiple sclerosis .

Pharmacokinetics

The pharmacokinetic profile of Raloxifene Bismethyl Ether remains less characterized due to its inactivity at estrogen receptors. However, it is crucial to consider that the bioavailability of Raloxifene itself is low (~2% when administered orally), primarily due to poor solubility and extensive first-pass metabolism .

Propiedades

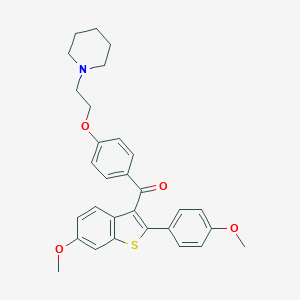

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQTKAUSVEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444581 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84541-38-8 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.